CNS Penetration vs. Peripherally-Restricted L-371,257: Blood-Brain Barrier Crossing with Limbic Accumulation
L-368,899 hydrochloride is distinguished from the structurally related non-peptide OXTR antagonist L-371,257 by its ability to cross the blood-brain barrier and accumulate in limbic brain regions. L-371,257 is explicitly classified as a non-BBB penetrant, peripherally selective antagonist . In contrast, L-368,899 administered intravenously (1 mg/kg) in rhesus monkeys was detected in CSF and selectively accumulated in hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus—but not other brain areas [1]. In coyotes, L-368,899 peaked in CSF at 15–30 minutes after intramuscular injection [2]. This functional dichotomy enables CNS-specific experimental designs impossible with L-371,257.
| Evidence Dimension | Blood-brain barrier penetration and CNS tissue accumulation |
|---|---|
| Target Compound Data | L-368,899: CSF detection confirmed; accumulation in hypothalamus, septum, orbitofrontal cortex, amygdala, hippocampus; CSF peak at 15–30 min post-IM in coyotes |
| Comparator Or Baseline | L-371,257: non-BBB penetrant; peripherally selective; no CNS tissue accumulation detectable |
| Quantified Difference | Qualitatively binary: penetrant (L-368,899) vs. non-penetrant (L-371,257); ∼40-fold OXTR vs. V1a selectivity for L-368,899 vs. L-371,257 Ki = 3.7 nM at V1a (higher affinity for V1a than for OXTR Ki = 19 nM) |
| Conditions | Rhesus monkey i.v. 1 mg/kg; coyote i.m. 90-min time course; rodent behavioral models |
Why This Matters
For behavioral neuroscience studies requiring central OXTR blockade, L-371,257 is functionally useless; L-368,899 is the only non-peptide option with validated CNS penetration and defined brain region accumulation.
- [1] Boccia ML, Goursaud AP, Bachevalier J, Anderson KD, Pedersen CA. Peripherally administered non-peptide oxytocin antagonist, L368,899®, accumulates in limbic brain areas: A new pharmacological tool for the study of social motivation in non-human primates. Hormones and Behavior. 2007;52(3):344-351. View Source
- [2] Freeman SM, Catrow JL, Cox JE, Turano A, Rich MA, Ihrig HP, Poudyal N, Chang C-WT, Gese EM, Young JK, Olsen AL. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans). Comparative Medicine. 2024;74(1):3-11. View Source
